molecular formula C8H9NO2 B3434373 2-(4-Pyridyl)propionic acid CAS No. 90005-63-3

2-(4-Pyridyl)propionic acid

Cat. No. B3434373
CAS RN: 90005-63-3
M. Wt: 151.16 g/mol
InChI Key: OOXKSUTUUWFMBF-UHFFFAOYSA-N
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Description

2-(4-Pyridyl)propionic acid, also known as 2-pyridylpropionic acid, is an organic compound with the molecular formula C7H9NO2. It is a white, crystalline solid that is soluble in water and ethanol. It is widely used as a reagent in organic synthesis and as a building block for the synthesis of a variety of other compounds. 2-pyridylpropionic acid also has a wide range of applications in the scientific research field, including as a substrate for enzymes and as a probe for studying the structure and function of proteins.

Scientific Research Applications

2-(4-Pyridyl)propionic acidpionic acid has a wide range of applications in scientific research. It is commonly used as a substrate for enzymes, as a probe for studying the structure and function of proteins, and as a tool for studying the mechanism of enzyme catalysis. It is also used in the study of enzyme kinetics and in drug discovery.

Mechanism of Action

2-(4-Pyridyl)propionic acidpionic acid acts as a substrate for enzymes, allowing them to catalyze the conversion of the compound into other products. The reaction is catalyzed by the enzyme pyridylpropionate hydrolase, which cleaves the C-N bond of the 2-(4-Pyridyl)propionic acidpionic acid molecule, resulting in the formation of propionic acid and pyridine.
Biochemical and Physiological Effects
2-(4-Pyridyl)propionic acidpionic acid is known to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. It has also been shown to have anti-inflammatory and anti-oxidant effects. In addition, 2-(4-Pyridyl)propionic acidpionic acid has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release.

Advantages and Limitations for Lab Experiments

2-(4-Pyridyl)propionic acidpionic acid is a useful reagent for a variety of laboratory experiments. It is relatively inexpensive and easy to obtain, and it can be used in a wide range of experiments. However, it can be difficult to obtain pure 2-(4-Pyridyl)propionic acidpionic acid, as it is often contaminated with other compounds. In addition, it is not very stable and can decompose over time.

Future Directions

2-(4-Pyridyl)propionic acidpionic acid has a wide range of potential applications in the scientific research field. It could be used to develop novel drugs that target specific enzymes and proteins, as well as to study the structure and function of proteins and enzymes. In addition, it could be used to study the mechanism of enzyme catalysis and to develop inhibitors of enzymes involved in inflammation and pain. Furthermore, 2-(4-Pyridyl)propionic acidpionic acid could be used to develop new drugs for the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Finally, it could be used to develop new drugs for the treatment of cancer.

properties

IUPAC Name

2-pyridin-4-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6(8(10)11)7-2-4-9-5-3-7/h2-6H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXKSUTUUWFMBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701305955
Record name α-Methyl-4-pyridineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701305955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-4-yl)propanoic acid

CAS RN

90005-63-3
Record name α-Methyl-4-pyridineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90005-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Methyl-4-pyridineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701305955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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